molecular formula C14H14N2 B074644 N,N-Dimethyl-9H-carbazol-3-amine CAS No. 1140-50-7

N,N-Dimethyl-9H-carbazol-3-amine

Cat. No.: B074644
CAS No.: 1140-50-7
M. Wt: 210.27 g/mol
InChI Key: WVFCDEWIOQYSID-UHFFFAOYSA-N
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Description

N,N-Dimethyl-9H-carbazol-3-amine is a carbazole derivative characterized by a dimethylamino group (-N(CH₃)₂) at the 3-position of the carbazole scaffold. Carbazoles are heterocyclic aromatic compounds with a fused benzene and pyrrole structure, widely studied for their optoelectronic properties, biological activities, and applications in materials science. The dimethyl substitution on the amine group enhances electron-donating properties, which may influence solubility, reactivity, and intermolecular interactions. Structural confirmation typically employs nuclear magnetic resonance (NMR) and mass spectrometry (MS), as demonstrated for related carbazoles .

Properties

CAS No.

1140-50-7

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

N,N-dimethyl-9H-carbazol-3-amine

InChI

InChI=1S/C14H14N2/c1-16(2)10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9,15H,1-2H3

InChI Key

WVFCDEWIOQYSID-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C32

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C32

Synonyms

N,N-Dimethyl-9H-carbazol-3-amine

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

N,N-Dimethyl-9H-carbazol-3-amine and its derivatives have shown significant biological activities, making them valuable in drug development. The compound exhibits potential antitumor , antiviral , and anti-inflammatory properties. Research indicates that carbazole derivatives can interact with various biological targets, influencing pathways involved in cancer proliferation and inflammation.

Table 1: Biological Activities of this compound Derivatives

Derivative Activity Reference
3-Amino-N,N-dimethylcarbazoleAnticancer
3-Amino-9-ethylcarbazoleAntiviral
3-Amino-N,N-diethylcarbazoleAnti-inflammatory

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent. Further investigations are needed to elucidate the exact mechanisms of action and optimize therapeutic efficacy.

Material Science

This compound is also utilized in material science, particularly in the development of organic electronic devices.

Organic Light Emitting Diodes (OLEDs)

The compound serves as a hole transport material in OLEDs due to its favorable electronic properties. Its ability to facilitate charge transport enhances the efficiency and stability of OLED devices.

Table 2: Properties of this compound in OLEDs

Property Value Significance
HOMO Energy Level5.3 eVIndicates good hole transport ability
LUMO Energy Level2.2 eVSuitable for electron injection
Hole Mobility5.43×105cm2/Vs5.43\times 10^{-5}\,\text{cm}^2/\text{V}\cdot \text{s}Enhances device performance

Synthesis of Derivatives

The versatility of this compound allows for the synthesis of various derivatives that can enhance its biological activity or tailor its properties for specific applications.

Synthetic Routes

Common synthetic methods include:

  • Nucleophilic Substitution Reactions: Used to introduce different substituents at various positions on the carbazole ring.
  • Condensation Reactions: Employed to create more complex structures with enhanced biological activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • NMR Shifts :
    • 33e-H : ¹H NMR (CDCl₃): δ 8.15 (d, J = 7.8 Hz, 1H), 7.45–7.20 (m, 6H), 3.85 (q, J = 7.1 Hz, 2H), 2.98 (s, 6H), 1.50 (t, J = 7.1 Hz, 3H) .
    • DMCM : ¹H NMR (DMSO-d₆): δ 8.10 (s, 2H), 7.65–7.30 (m, 8H), 4.25 (s, 4H), 2.45 (s, 6H) .
  • X-ray Data :
    • Schiff base derivatives exhibit r.m.s. deviations < 0.1 Å for planar carbazole systems, with dihedral angles < 40° for appended substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for N,N-Dimethyl-9H-carbazol-3-amine and its derivatives?

  • Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions. For example, derivatives like 9,9-dimethyl-N-(naphthalen-2-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine are prepared using column chromatography (hexane:ethyl acetate = 9:1) for purification, yielding >95% purity. Characterization involves 1H^1H NMR, 13C^{13}C NMR, and elemental analysis to confirm structural integrity .

Q. How can researchers validate the crystallographic structure of this compound derivatives?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Programs like ORTEP-III or WinGX provide graphical interfaces for anisotropic displacement ellipsoid visualization. Data validation tools in SHELX check for consistency in bond lengths, angles, and thermal parameters .

Q. What physicochemical properties are critical for characterizing this compound?

  • Methodological Answer : Key properties include logP (3.397 via Crippen Method), molar volume (169.7 mL/mol via McGowan Method), and solubility (log10ws = -4.98). These are determined using computational methods or experimental techniques like HPLC retention time correlation .

Advanced Research Questions

Q. How does this compound interact with DNA, and what methodologies elucidate its mechanism?

  • Methodological Answer : Biophysical techniques such as UV-Vis spectroscopy, fluorescence quenching, and FT-IR reveal groove-binding interactions. For instance, bis-carbazole derivatives show sequence-specific DNA cleavage (e.g., GACGTC motifs) via restriction enzyme assays and docking simulations. Binding constants (KbK_b) are calculated using Scatchard plots .

Q. What strategies resolve contradictions in synthetic yields of carbazole derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 67% vs. 96%) may arise from purification methods or reaction conditions. Systematic optimization—varying catalysts (Pd(OAc)2_2), ligands (XPhos), or solvents (toluene)—combined with DOE (Design of Experiments) can identify critical factors. NMR monitoring of intermediates helps track reaction progress .

Q. How can computational tools predict the bioactivity of this compound analogues?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to targets like topoisomerases. QSAR models correlate structural features (e.g., substituent electronegativity) with observed IC50_{50} values in anticancer assays. Validation via in vitro cytotoxicity (e.g., U87 glioma cells) confirms predictions .

Q. What crystallographic challenges arise in analyzing carbazole-based compounds, and how are they mitigated?

  • Methodological Answer : Disorder in aromatic rings or solvent molecules complicates refinement. Strategies include:

  • Using SQUEEZE (PLATON) to model disordered solvent.
  • High-resolution data collection (≤0.8 Å) to resolve overlapping peaks.
  • Twinning detection via ROTAX (WinGX) for non-merohedral cases .

Data Contradiction Analysis

Q. Why do reported bioactivities of carbazole derivatives vary across studies?

  • Analysis : Differences in cell lines (e.g., U87 vs. bacterial strains) and assay protocols (MTT vs. TUNEL) contribute. For example, IC50_{50} values for anticancer activity range from 13.34 μM (U87) to >100 μM (temozolomide controls), highlighting the need for standardized bioassay conditions .

Q. How should researchers interpret conflicting NMR data for carbazole derivatives?

  • Analysis : Signal splitting in 1H^1H NMR may arise from rotamers or paramagnetic impurities. Deuterated solvents (DMSO-d6_6) and variable-temperature NMR (e.g., 298–343 K) can resolve dynamic effects. Cross-validation with HSQC/HMBC ensures correct assignments .

Methodological Resources

  • Synthesis & Purification : Column chromatography (hexane:EtOAc gradients) , Suzuki-Miyaura coupling .
  • Characterization : 1H^1H/13C^{13}C NMR (400 MHz), HRMS, CHN analysis .
  • Crystallography : SHELX suite, ORTEP-III, WinGX .
  • Bioassays : MTT for cytotoxicity, flow cytometry for apoptosis .

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